REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[Li]CCCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C>C1COCC1>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([B:17]([OH:22])[OH:18])=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)Br)(F)F
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h at rt
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 10 mL of a mixture of acetic acid and H2O (2:1)
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Type
|
STIRRING
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Details
|
After stirring for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed with sat'd NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic fraction was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |